Molecular sieves 4A

Description

Structure

3D Structure

Properties

IUPAC Name |

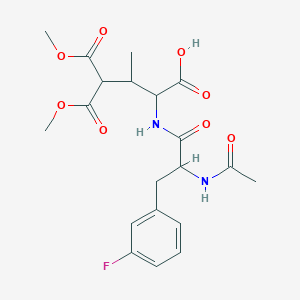

2-[[2-acetamido-3-(3-fluorophenyl)propanoyl]amino]-5-methoxy-4-methoxycarbonyl-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN2O8/c1-10(15(19(28)30-3)20(29)31-4)16(18(26)27)23-17(25)14(22-11(2)24)9-12-6-5-7-13(21)8-12/h5-8,10,14-16H,9H2,1-4H3,(H,22,24)(H,23,25)(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUZEZRZKVMAMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)C(=O)OC)C(C(=O)O)NC(=O)C(CC1=CC(=CC=C1)F)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown odorless pellets or beads; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Zeolite ms 4A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18272 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

70955-01-0 | |

| Record name | Zeolites, 4A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Core: A Technical Guide to the Chemical Composition of Molecular Sieve 4A

For Researchers, Scientists, and Drug Development Professionals

Molecular Sieve 4A, a cornerstone material in purification and separation processes, is a synthetic crystalline aluminosilicate (B74896) renowned for its precise pore structure and high adsorption capacity. This technical guide provides an in-depth analysis of its chemical composition, physicochemical properties, and the analytical methodologies used for its characterization. Its role as a versatile adsorbent and catalyst carrier makes a thorough understanding of its composition critical for application in research, industrial processes, and pharmaceutical development.

Chemical Identity and Composition

Molecular Sieve 4A is the sodium form of the Type A zeolite crystal structure.[1] It is an alkali metal aluminosilicate with a well-defined microporous framework.[2] The empirical chemical formula can be expressed in terms of the constituent oxides or the composition of its crystal unit cell.

The typical chemical formula is represented as: Na₂O·Al₂O₃·2SiO₂·4.5H₂O [3]

Alternatively, the formula representing the composition of the unit cell is: Na₁₂[(AlO₂)₁₂(SiO₂)₁₂]·27H₂O [4]

This structure is characterized by a precise silica-to-alumina ratio (SiO₂/Al₂O₃) of approximately 2.[3] The framework is composed of tetrahedral units of (SiO₄) and (AlO₄) linked by shared oxygen atoms. The substitution of a tetravalent silicon atom with a trivalent aluminum atom creates a net negative charge on the framework, which is balanced by exchangeable sodium cations (Na⁺). These cations, along with water molecules, reside within the zeolite's cavities.

Two Chemical Abstracts Service (CAS) Registry Numbers are commonly associated with this material. CAS RN 1318-02-1 is a general identifier for zeolites, while CAS RN 70955-01-0 is more specifically used for Zeolite 4A.[5][6][7]

Quantitative Composition

The elemental and oxide composition of a typical Molecular Sieve 4A is summarized in the table below. These values are crucial for quality control and ensuring material consistency.

| Constituent | Typical Weight Percentage (%) |

| Oxide Composition | |

| Silica (SiO₂) | ~35-37% |

| Alumina (Al₂O₃) | ~28-30% |

| Sodium Oxide (Na₂O) | ~15-17% |

| Elemental Composition | |

| Silicon (Si) | ~16-17% |

| Aluminum (Al) | ~15-16% |

| Sodium (Na) | ~11-13% |

| Oxygen (O) | ~45-48% |

| Note: Water of hydration is typically removed during analysis and is not included in the final elemental breakdown. The exact percentages can vary slightly between manufacturers. |

Physicochemical Properties

The utility of Molecular Sieve 4A is defined by its physical and chemical properties, which are a direct consequence of its unique structure. The uniform pore opening of approximately 4 angstroms (0.4 nm) allows it to selectively adsorb molecules with a kinetic diameter smaller than this size, while excluding larger molecules.[2][8]

| Property | Value / Description |

| Pore Size (Effective) | ~4 Å (0.4 nm)[2][3] |

| Crystal Structure | Linde Type A (LTA) |

| Appearance | Light tan or white beads, pellets, or powder[8][9] |

| Bulk Density | 0.65 - 0.80 g/mL (650 - 800 kg/m ³)[8] |

| Static Water Adsorption | ≥ 21.5% wt. (@ 25°C, 55% RH)[10] |

| Crushing Strength (Beads) | ≥ 30 N/particle[8] |

| Cation Exchange Capacity (CEC) | ~5.5 meq/g[4] |

| Thermal Stability | Can be regenerated at temperatures up to 550°C[11] |

Synthesis and Characterization Workflow

The production of Molecular Sieve 4A involves a hydrothermal synthesis process, followed by rigorous characterization to ensure the final product meets the required specifications.

Experimental Protocols for Characterization

Accurate determination of the chemical and physical properties of Molecular Sieve 4A requires standardized analytical techniques. Below are protocols for key characterization methods.

X-ray Diffraction (XRD) for Structural Analysis

Objective: To identify the crystalline phase (Linde Type A), assess phase purity, and determine the crystallinity of the synthesized material.

Methodology:

-

Sample Preparation: The Molecular Sieve 4A sample is finely ground into a homogeneous powder. The powder is then packed into a sample holder, ensuring a flat, smooth surface level with the holder's rim.

-

Instrument Calibration: The diffractometer is calibrated using a standard reference material, such as silicon (Si), to ensure angular accuracy.[12]

-

Data Acquisition: The sample is irradiated with monochromatic X-rays (typically Cu Kα, λ = 1.5406 Å). The diffraction pattern is recorded over a 2θ range, commonly from 5° to 60°, with a defined step size and scan speed.[3]

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The peak positions are compared to standard diffraction patterns from databases (e.g., Powder Diffraction File - PDF) to confirm the LTA structure.[3] The sharpness and intensity of the peaks are used to qualitatively assess the degree of crystallinity.

X-ray Fluorescence (XRF) for Elemental Composition

Objective: To quantitatively determine the elemental composition, specifically the Si/Al ratio and the concentration of other elements like sodium.

Methodology:

-

Sample Preparation: The sample is typically prepared as a pressed powder pellet or a fused bead to ensure homogeneity and minimize matrix effects.[13] For fused beads, the zeolite powder is mixed with a lithium borate (B1201080) flux (e.g., a 12:22 mixture of Li₂B₄O₇ and LiBO₂) and fused at high temperature (~1000-1200°C) to form a homogeneous glass disc.[13]

-

Instrumentation: A Wavelength Dispersive XRF (WD-XRF) spectrometer is commonly used for its high resolution and sensitivity.[14]

-

Analysis: The prepared sample is irradiated with high-energy X-rays, causing the atoms within the sample to emit secondary (fluorescent) X-rays at characteristic energies for each element. The spectrometer measures the intensity of these characteristic X-rays.

-

Quantification: The elemental concentrations are calculated by comparing the measured intensities to those of certified reference materials (CRMs) with a similar matrix, using established calibration curves.[14][15] This process allows for the accurate determination of the SiO₂/Al₂O₃ ratio.[15]

BET (Brunauer-Emmett-Teller) Analysis for Surface Area and Porosity

Objective: To measure the specific surface area, micropore volume, and pore size distribution.

Methodology:

-

Sample Preparation (Degassing): A known mass of the zeolite sample is heated under vacuum or in a stream of inert gas (e.g., N₂) to remove adsorbed water and other volatile impurities from the surface and pores. This "activation" step is critical for accurate measurements.[11][16]

-

Adsorption Isotherm Measurement: The analysis is typically performed using nitrogen (N₂) gas adsorption at liquid nitrogen temperature (77 K).[17] The degassed sample is exposed to N₂ gas at a series of precisely controlled, increasing relative pressures (P/P₀). The amount of gas adsorbed at each pressure point is measured.

-

Data Analysis:

-

The resulting data forms a Type I adsorption isotherm, characteristic of microporous materials.[18]

-

The Brunauer-Emmett-Teller (BET) equation is applied to the data in the appropriate relative pressure range (typically 0.05 to 0.35 for mesoporous materials, but a narrower, lower range must be carefully selected for microporous zeolites based on consistency criteria) to calculate the specific surface area.[18][19][20]

-

Other models (e.g., t-plot, Dubinin-Radushkevich) are used to determine the micropore volume.[18]

-

Determination of Cation Exchange Capacity (CEC)

Objective: To quantify the total capacity of the zeolite to exchange its mobile cations (Na⁺) for other cations in a solution.

Methodology:

-

Sample Preparation: A precisely weighed amount of the dried Molecular Sieve 4A is prepared.

-

Ion Exchange: The sample is placed in contact with a solution containing a high concentration of a replacing cation, commonly ammonium (B1175870) (NH₄⁺) from a solution like 1M NH₄Cl.[21] The mixture is agitated for a sufficient period to allow the exchange equilibrium (Na⁺ in zeolite ↔ NH₄⁺ in solution) to be reached.

-

Separation and Analysis: The zeolite is separated from the solution by filtration or centrifugation. The concentration of the displaced sodium ions (Na⁺) in the resulting solution is then measured.[21]

-

Quantification: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly accurate method for measuring the concentration of Na⁺ in the solution.[1][21]

-

Calculation: The CEC is calculated based on the amount of Na⁺ released into the solution per unit mass of the zeolite and is typically expressed in milliequivalents per gram (meq/g).[22]

References

- 1. CN102128821A - Method for measuring calcium exchange capacity of 4A zeolite - Google Patents [patents.google.com]

- 2. jalonzeolite.com [jalonzeolite.com]

- 3. Synthesis of 4A Zeolite and Characterization of Calcium- and Silver-Exchanged Forms [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. Zeolite | CAS#:1318-02-1 | Chemsrc [chemsrc.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. CAS 70955-01-0: Zeolite 4A | CymitQuimica [cymitquimica.com]

- 8. sorbchemindia.com [sorbchemindia.com]

- 9. brownell.co.uk [brownell.co.uk]

- 10. scribd.com [scribd.com]

- 11. Activation Method of 4A Molecular Sieve - Naike Chemical Equipment Packing Co., Ltd. [laiko.net]

- 12. geoinfo.nmt.edu [geoinfo.nmt.edu]

- 13. azom.com [azom.com]

- 14. A New Calibration Methodology for Quantitative Elemental Analysis of Zeolite Compounds through WD-XRF [en.civilica.com]

- 15. The use of X-ray fluorescence (XRF) analysis in predicting the alkaline hydrothermal conversion of fly ash precipitates into zeolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. How to use 4A molecular sieve [kelleychempacking.com]

- 17. microanalysis.com.au [microanalysis.com.au]

- 18. microtrac.com [microtrac.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Evaluation of the BET method for determining surface areas of MOFs and zeolites that contain ultra-micropores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 22. researchgate.net [researchgate.net]

Synthesis of High-Purity 4A Zeolite from Coal Gangue: A Technical Guide

An in-depth exploration of the synthesis and characterization of 4A zeolite derived from coal gangue, a waste byproduct of coal mining. This guide is intended for researchers, scientists, and professionals in materials science and chemical engineering, providing a comprehensive overview of the transformation of an industrial waste into a high-value adsorbent and catalyst.

The escalating environmental concerns associated with the accumulation of coal gangue have spurred research into its valorization. Rich in aluminosilicates, coal gangue serves as a promising and low-cost precursor for the synthesis of zeolites, particularly the commercially significant 4A type. This technical guide details the methodologies for synthesizing 4A zeolite from coal gangue, focusing on the widely adopted alkali fusion-assisted hydrothermal method. It further elaborates on the critical characterization techniques employed to ascertain the physicochemical properties of the synthesized product.

From Industrial Waste to High-Value Zeolite: The Synthesis Pathway

The conversion of coal gangue into 4A zeolite is a multi-step process involving pretreatment to enhance the reactivity of the raw material, followed by alkali fusion and hydrothermal crystallization to form the desired zeolite structure.

Experimental Protocols

1.1.1. Pretreatment of Coal Gangue

The initial step involves the purification and activation of the coal gangue to make the silica (B1680970) and alumina (B75360) content more accessible for the subsequent synthesis steps.

-

Calcination: The raw coal gangue is first crushed, ground, and sieved to a fine powder (typically <180 μm). This powder is then calcined in a muffle furnace. A common protocol involves heating at a rate of 5-10°C/min to a temperature of 700-800°C and holding for 2 hours.[1][2] This process removes moisture, organic matter, and induces the transformation of kaolinite (B1170537) into the more reactive metakaolinite.

-

Acid Leaching: To remove impurities, particularly iron oxides which can negatively impact the final product's purity and color, the calcined gangue is subjected to acid leaching. A typical procedure involves mixing the calcined powder with a 4 mol/L hydrochloric acid solution at a solid-to-liquid ratio of 1:15.[3] The mixture is then stirred at a controlled temperature, for instance, 65°C for 12 hours.[3] Afterward, the leached material is washed with deionized water until it reaches a neutral pH and then dried.

1.1.2. Alkali Fusion-Assisted Hydrothermal Synthesis

This two-stage process is central to the formation of the 4A zeolite framework.

-

Alkali Fusion: The pretreated coal gangue is intimately mixed with a solid alkali, most commonly sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na2CO3). The mass ratio of pretreated gangue to alkali is a critical parameter, with ratios around 1:1.2 to 1:1.5 being frequently reported.[1] This mixture is then heated in a muffle furnace to a high temperature, typically 650-800°C, for about 2 hours.[4][5] This step breaks down the complex aluminosilicate (B74896) structures in the coal gangue into more soluble sodium silicates and sodium aluminates.

-

Hydrothermal Crystallization: The fused product is cooled, ground, and then mixed with deionized water. The molar composition of the resulting gel is crucial and often adjusted by adding supplementary sources of silica or alumina, such as sodium aluminate (NaAlO2), to achieve the desired SiO2/Al2O3 ratio for 4A zeolite, which is ideally close to 2.[2][5] The mixture is then aged, for example at 60°C for 2 hours, with stirring to ensure homogeneity.[5] The aged gel is then transferred to a stainless-steel autoclave with a polytetrafluoroethylene (PTFE) liner and heated to a crystallization temperature, typically between 90°C and 100°C, for a specific duration, which can range from 4 to 12 hours.[2][4][5]

-

Product Recovery: After crystallization, the solid product is filtered, washed thoroughly with deionized water to remove any excess alkali until the pH of the filtrate is neutral, and finally dried in an oven at around 100-105°C.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the synthesis of 4A zeolite from coal gangue, providing a comparative overview of raw material composition, synthesis parameters, and product characteristics.

Table 1: Chemical Composition of Raw and Pretreated Coal Gangue (%)

| Component | Raw Coal Gangue[4] | Acid-Leached Coal Gangue[3] |

| SiO₂ | 5.1 (molar ratio to Al₂O₃) | Not specified |

| Al₂O₃ | 1 (molar ratio to SiO₂) | Not specified |

| Fe₂O₃ | 7.8 wt%[5] | 1.1 wt%[5] |

| Other Oxides | Varies | Varies |

Table 2: Optimal Synthesis Parameters for 4A Zeolite from Coal Gangue

| Parameter | Value | Reference |

| Pretreatment | ||

| Calcination Temperature | 750 °C | [5] |

| Calcination Time | 2 h | [5] |

| Acid Concentration (HCl) | 4 mol/L | [3] |

| Acid Leaching Temperature | 65 °C | [3] |

| Acid Leaching Time | 12 h | [3] |

| Alkali Fusion | ||

| Alkali Fusion Temperature | 650 - 800 °C | [4][5] |

| Alkali Fusion Time | 2 h | [1][5] |

| Gangue to NaOH Mass Ratio | 1:1.2 - 1:1.5 | [1] |

| Hydrothermal Synthesis | ||

| SiO₂/Al₂O₃ Molar Ratio | ~2.0 | [2][5] |

| Na₂O/SiO₂ Molar Ratio | 1.8 - 2.1 | [2][5] |

| H₂O/Na₂O Molar Ratio | 45 - 55 | [2][5] |

| Aging Temperature | 60 °C | [2][5] |

| Aging Time | 2 h | [2][5] |

| Crystallization Temperature | 94 - 95 °C | [2][5] |

| Crystallization Time | 4 - 6 h | [2][5] |

Table 3: Physicochemical Properties of Synthesized 4A Zeolite

| Property | Value | Reference |

| Crystallinity | 84.8% (relative to commercial) | [5] |

| Crystal System | Cubic | [5] |

| pH at Zero Point Charge (pHZPC) | 6.13 | [5] |

| Calcium Ion Adsorption Capacity | Peak at 750°C calcination temp. | [5] |

Characterization of Synthesized 4A Zeolite

A suite of analytical techniques is employed to confirm the successful synthesis of 4A zeolite and to evaluate its quality.

Experimental Protocols for Characterization

-

X-ray Diffraction (XRD): This is the primary technique used to identify the crystalline phase of the synthesized material. The sample is scanned over a 2θ range, typically from 5° to 40°. The resulting diffraction pattern is compared with standard patterns for 4A zeolite (e.g., JCPDS card no. 39-0222) to confirm its formation and assess its crystallinity.[5]

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and crystal size of the synthesized zeolite. The characteristic cubic crystal structure of 4A zeolite can be observed.[5]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis provides information about the chemical bonds and functional groups within the zeolite structure. The characteristic vibration bands of the Si-O-Al and Si-O-Si linkages in the zeolite framework can be identified.

-

Brunauer-Emmett-Teller (BET) Analysis: This technique is used to determine the specific surface area and pore size distribution of the synthesized zeolite, which are crucial parameters for its application in adsorption and catalysis.

-

Cation Exchange Capacity (CEC): The CEC is a measure of the zeolite's ability to exchange its cations (typically Na⁺) with other cations in a solution. This is a key property for applications such as water softening. The calcium ion adsorption capacity is often used as a proxy for the quality of the synthesized 4A zeolite.[5]

Visualizing the Process

The following diagrams illustrate the key stages in the synthesis and characterization of 4A zeolite from coal gangue.

Caption: Experimental workflow for the synthesis of 4A zeolite from coal gangue.

References

- 1. rsc.org [rsc.org]

- 2. Preparation of NaA Zeolite from High Iron and Quartz Contents Coal Gangue by Acid Leaching—Alkali Melting Activation and Hydrothermal Synthesis [mdpi.com]

- 3. Green Synthesis of Coal Gangue-Derived NaX Zeolite for Enhanced Adsorption of Cu2+ and CO2 [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

Physical and chemical properties of sodium aluminosilicate 4A.

A Technical Guide to the Physical and Chemical Properties of Sodium Aluminosilicate (B74896) (Zeolite 4A)

Introduction

Sodium aluminosilicate, commercially known as Zeolite 4A or Linde Type A (LTA), is a synthetic crystalline aluminosilicate with a precise microporous structure. It belongs to the Type A zeolite family and is characterized by a three-dimensional framework of silicon-oxygen (SiO₄) and aluminum-oxygen (AlO₄) tetrahedra. This arrangement creates a network of uniform pores with an effective diameter of approximately 4 angstroms (0.4 nanometers), which allows it to function as a highly selective molecular sieve.[1] Its unique properties, including high ion-exchange capacity and significant adsorption capabilities, make it a critical material in various industrial and scientific applications, from water softening in detergents to advanced applications in drug delivery systems.[1][2] This guide provides an in-depth overview of its core physical and chemical properties, experimental characterization protocols, and its role in pharmaceutical development for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

The functional efficacy of Sodium Aluminosilicate 4A is dictated by its distinct physical and chemical characteristics. These properties have been quantified through various analytical techniques and are summarized below for easy comparison.

Table 1: General and Physical Properties of Sodium Aluminosilicate 4A

| Property | Value | Reference |

| Chemical Name | Sodium Aluminosilicate | [3][4] |

| Synonyms | Zeolite 4A, LTA, Sodium Silicoaluminate | [4][5][6] |

| CAS Number | 1318-02-1 | [3][7] |

| Appearance | Fine, white, odorless powder or beads | [3][4][6][7] |

| Crystal System | Cubic | [1] |

| Pore Diameter | ~4 Å (0.4 nm) | [1][2] |

| Particle Size (D50) | 2 - 6 µm | [3] |

| Bulk Density | 0.38 - 0.45 g/cm³ | [3] |

| Specific Gravity | ~2.6 g/mL | [7] |

| Melting Point | >1600 °C | [3][4] |

| Solubility | Insoluble in water and ethanol | [2][3][6] |

| Hardness | 4.0 Mohs | [7] |

Table 2: Chemical and Performance Properties of Sodium Aluminosilicate 4A

| Property | Value | Reference |

| Typical Molecular Formula | Na₂O·Al₂O₃·2SiO₂·4.5H₂O | [8] |

| SiO₂ Content | ~33% | [7] |

| Al₂O₃ Content | ~29% | [7] |

| Na₂O Content | ~18% | [7] |

| pH (1% aqueous suspension) | 8 - 11.5 | [3][4] |

| Calcium Ion Exchange Capacity | ≥310 mg CaCO₃/g (dry basis) | [3] |

| Static Water Adsorption | >27% | |

| Loss on Ignition (800°C, 1 hr) | ≤22% | [3] |

| Thermal Stability | Structurally stable up to ~400°C, with dehydration completing at this temperature. The crystalline framework may begin to collapse at temperatures above 700-800°C. | [9] |

Synthesis and Characterization Methodologies

The synthesis and subsequent characterization of Zeolite 4A require precise control over experimental parameters to achieve the desired properties. The most prevalent synthesis route is the hydrothermal method, followed by a suite of analytical techniques to verify the material's structure, composition, and performance.

Hydrothermal Synthesis

The industrial production of Zeolite 4A is predominantly achieved through a hydrothermal process where sources of silica (B1680970) and alumina (B75360) are reacted in a highly alkaline aqueous medium.[10][11]

Experimental Protocol:

-

Precursor Preparation: Silicon sources (e.g., sodium silicate) and aluminum sources (e.g., sodium aluminate) are prepared as aqueous solutions.[10] Alternatively, natural minerals like kaolin (B608303) can be used, which typically require a calcination step (e.g., heating at 800°C for 1-2 hours) to form reactive metakaolin.[12]

-

Gel Formation: The silicate (B1173343) and aluminate solutions are mixed with a sodium hydroxide (B78521) solution under vigorous stirring. This creates a homogeneous aluminosilicate gel with specific molar ratios of SiO₂/Al₂O₃, Na₂O/SiO₂, and H₂O/Na₂O, which are critical for controlling the final product phase.[10]

-

Crystallization: The gel is transferred to a sealed Teflon-lined autoclave and heated to a specific temperature (typically 90-103°C) for a defined period (3-5 hours) without agitation.[10][12] During this stage, the amorphous gel transforms into a crystalline zeolite structure.

-

Product Recovery: After crystallization, the autoclave is cooled, and the solid product is separated from the mother liquor by filtration. The resulting white powder is washed repeatedly with deionized water until the pH of the filtrate is below 9.[10]

-

Drying: The final product is dried in an oven, typically at temperatures between 50°C and 80°C, to remove residual water.[10]

References

- 1. Characteristics and Applications of 4A Zeolite - Jiahe New Materials Technology [nbjhxcl.com]

- 2. Zeolite 4A | Prakash Chemicals International [pciplindia.com]

- 3. 4A Zeolite: Quality Production and Reliable Delivery [stppgroup.com]

- 4. permapure.com [permapure.com]

- 5. SYNTHESIS OF ZEOLITE 4A AND ZEOLITE 13X FROM LOCALLY AVAILABLE RAW MATERIALS BY THERMAL ACTIVATION METHODS [open.metu.edu.tr]

- 6. fao.org [fao.org]

- 7. Zeolite 4A - TRIGON Chemie [trigon-chemie.com]

- 8. The Quality Index Of The 4A Zeolite From Antenchem [antenchem.com]

- 9. The Effect of Heat Treatment on the Structure of Zeolite A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. deswater.com [deswater.com]

- 11. open.metu.edu.tr [open.metu.edu.tr]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Cation Exchange Capacity of 4A Molecular Sieves

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4A Molecular Sieves

Molecular sieve 4A, a synthetic zeolite with the Linde Type A (LTA) crystal structure, is a cornerstone material in various industrial and laboratory processes.[1][2] It is an alkali metal aluminosilicate (B74896) with a well-defined, three-dimensional network of silica (B1680970) (SiO₄) and alumina (B75360) (AlO₄) tetrahedra.[1][3][4] This structure creates uniform cavities and interconnected pores with a precise effective opening of approximately 4 angstroms (0.4 nm).[1][2] This specific pore size is the basis for its function as a "molecular sieve," allowing it to selectively adsorb molecules with a kinetic diameter smaller than 4 angstroms—such as water, carbon dioxide, and small hydrocarbons—while excluding larger molecules.[2][3][5]

The chemical formula for the sodium form of zeolite 4A is typically represented as Na₂O·Al₂O₃·2SiO₂·nH₂O. The substitution of a trivalent Al³⁺ for a tetravalent Si⁴⁺ in the framework results in a net negative charge on the aluminosilicate structure.[4] This charge is balanced by mobile, non-framework cations, which are typically sodium ions (Na⁺) in the case of 4A zeolites.[6] These charge-balancing cations are not part of the rigid framework and can be exchanged with other cations present in a surrounding solution, a fundamental property known as cation exchange capacity (CEC).

While highly valued for its exceptional drying and purification capabilities, the inherent cation exchange capacity of 4A zeolite also makes it a material of significant interest for applications ranging from water softening to its potential use as a carrier in drug delivery systems.[7][8][9] This guide provides an in-depth exploration of this critical property.

Fundamentals of Cation Exchange Capacity (CEC)

Cation Exchange Capacity is a quantitative measure of a material's ability to hold and exchange positively charged ions (cations). For zeolites, CEC arises from the net negative charge of the aluminosilicate framework, which requires balancing by mobile cations located within the pores and channels.[4] This property is crucial as it allows the zeolite to capture and sequester cations from a solution by exchanging them for its own mobile cations.

The theoretical CEC is determined by the chemical composition, specifically the silicon-to-aluminum (Si/Al) ratio. A lower Si/Al ratio implies a higher proportion of aluminum tetrahedra, leading to a greater negative framework charge and, consequently, a higher CEC. The process is stoichiometric; for instance, two singly charged Na⁺ ions within the zeolite structure are exchanged for one doubly charged cation like calcium (Ca²⁺) to maintain charge neutrality.[4]

Quantitative Data on 4A Molecular Sieve Properties

The physical and chemical properties of 4A molecular sieves are summarized below. These values are critical for understanding its performance in various applications.

Table 1: General Properties of 4A Molecular Sieve

| Property | Value | References |

|---|---|---|

| Crystal Structure Type | Linde Type A (LTA) | [10] |

| Chemical Formula | Na₂O·Al₂O₃·2SiO₂·nH₂O | |

| Theoretical Pore Size | ~4 Angstroms (0.4 nm) | [1][2][3] |

| Form | Powder, Beads, Pellets | [3][5] |

| Primary Application | Adsorbent, Desiccant |[1][3][11] |

The cation exchange capacity can be expressed theoretically based on its ideal chemical formula and has been determined experimentally for various cations.

Table 2: Cation Exchange Capacity (CEC) of 4A Molecular Sieve

| Cation | Theoretical CEC (meq/g) | Experimental CEC (% of Theoretical) | References |

|---|---|---|---|

| General | 5.6 (approx. 7 mmol Na⁺/g) | N/A | [4] |

| Cu²⁺ | 3.5 | 88% | [4] |

| Ni²⁺ | 3.5 | 82% | [4] |

| Cd²⁺ | 3.5 | 96% | [4] |

| Pb²⁺ | 3.5 | 95% | [4] |

| NH₄⁺ | N/A | 2.93 mmol/g |[12] |

Note: The theoretical CEC for divalent ions is half that of monovalent ions due to the 2:1 exchange ratio (2Na⁺ for 1 M²⁺).[4]

Key Mechanisms and Logical Relationships

The functionality of 4A molecular sieves is governed by its structure and the process of ion exchange. The following diagrams illustrate these core concepts.

Caption: Simplified diagram of the 4A zeolite structure.

The process of cation exchange is a dynamic equilibrium where external cations compete with the zeolite's native sodium ions for positions within the framework.

Caption: The cation exchange process in 4A zeolite.

Experimental Protocol for CEC Determination

Determining the Cation Exchange Capacity of zeolites is essential for quality control and research. The Ammonium (B1175870) Acetate Saturation (AMAS) method is a widely recognized technique.[13] The principle involves saturating the zeolite with ammonium ions (NH₄⁺), which replace the native exchangeable cations (Na⁺, K⁺, Ca²⁺, Mg²⁺). The quantity of either the displaced cations or the adsorbed ammonium is then measured to calculate the CEC.[13]

Materials:

-

4A Molecular Sieve sample

-

1 M Ammonium Acetate (NH₄OAc) solution, buffered to pH 7.0

-

1 M Potassium Chloride (KCl) or Cesium Chloride (CsCl) solution (displacement solution)[14]

-

Deionized water

-

Ethanol (95%)

-

Centrifuge and tubes

-

Mechanical shaker

-

Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for cation analysis[13]

-

Autoanalyzer or appropriate method for ammonium analysis

Procedure:

-

Sample Preparation:

-

Weigh approximately 5 grams of the dried 4A molecular sieve powder into a centrifuge tube.

-

Wash the sample with 50 mL of deionized water, shake, centrifuge, and decant the supernatant. This step removes any soluble salts.[14]

-

-

Saturation with Ammonium Ions:

-

Add 50 mL of 1 M NH₄OAc solution to the washed zeolite sample.

-

Seal the tube and place it on a mechanical shaker. Agitate for at least 24 hours to ensure complete exchange.[14]

-

Centrifuge the sample and decant the supernatant. This supernatant can be collected and analyzed for the displaced Na⁺, K⁺, Ca²⁺, and Mg²⁺ content via AAS or ICP-OES. The sum of these cations represents one measure of the CEC.[13][14]

-

-

Removal of Excess Ammonium:

-

To the zeolite pellet, add 50 mL of 95% ethanol. Shake vigorously for 5 minutes, centrifuge, and discard the supernatant.

-

Repeat this alcohol wash three more times to remove all residual, non-exchanged NH₄OAc from the sample.

-

-

Displacement of Exchanged Ammonium:

-

Add 50 mL of the displacement solution (e.g., 1 M KCl) to the washed, NH₄⁺-saturated zeolite.

-

Shake for 2 hours to displace the ammonium ions from the zeolite exchange sites with potassium ions.

-

Centrifuge and carefully collect the supernatant, which now contains the displaced ammonium ions.

-

-

Quantification and Calculation:

-

Analyze the concentration of NH₄⁺ in the supernatant collected in the previous step using an autoanalyzer or another suitable method.

-

The CEC is calculated using the following formula:

CEC (meq/100g) = [(Concentration of NH₄⁺ in mg/L) x (Volume of extract in L)] / [(Molecular weight of NH₄⁺ in g/mol ) / 1000] x [100 / (Sample weight in g)]

-

The entire workflow can be visualized as follows:

Caption: Workflow for the Ammonium Acetate Saturation (AMAS) method.

Applications in Research and Drug Development

The ion exchange properties of 4A zeolites are leveraged in several advanced applications:

-

Water Softening: Zeolite 4A is highly effective at removing Ca²⁺ and Mg²⁺ ions from hard water, replacing them with Na⁺ ions. This is a primary application in phosphate-free laundry detergents.[7]

-

Heavy Metal Removal: The ability to exchange cations makes 4A zeolites effective in sequestering toxic heavy metal ions like Pb²⁺ and Cd²⁺ from wastewater.[4]

-

Drug Delivery: Zeolites are being actively researched as carriers for controlled drug release.[8][9] Their porous structure can be loaded with drug molecules, and the ion exchange capability can be used to trigger drug release in response to specific physiological conditions (e.g., changes in pH or ion concentration in the body).[9][15] The biocompatibility and stability of zeolites make them promising candidates for developing novel, stimuli-responsive drug delivery systems.[8][9]

-

Catalysis: By exchanging the native Na⁺ ions with catalytically active metal cations, 4A zeolites can be converted into tailored catalysts for specific chemical reactions.[7][16]

References

- 1. sse.co.th [sse.co.th]

- 2. jalonzeolite.com [jalonzeolite.com]

- 3. 分子筛,4Å powder, activated, −325 mesh particle size | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. sorbchemindia.com [sorbchemindia.com]

- 6. researchgate.net [researchgate.net]

- 7. 4A Zeolite: Synthesis, Properties and Applications - Jiahe New Materials Technology [nbjhxcl.com]

- 8. Zeolites in Pharmaceuticals for Sustained Drug Release [eureka.patsnap.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Molecular Sieves | ZEOCHEM [zeochem.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Molecular Sieves 4A for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Molecular Sieves 4A, a versatile and indispensable tool in the modern laboratory. From ensuring the anhydrous conditions critical for sensitive reactions to purifying gas streams, this document details the material's properties, applications, and the precise protocols for its effective use.

Core Principles and Properties

Molecular Sieve 4A is a synthetic crystalline aluminosilicate, specifically the sodium form of the Type A crystal structure.[1] Its defining characteristic is a network of uniform pores with an effective opening of approximately 4 angstroms (0.4 nanometers).[1][2] This precise pore size allows it to function as a highly selective adsorbent, trapping molecules smaller than 4 angstroms while excluding larger ones.[1][3] This "molecular sieving" action is the basis for its wide range of applications in purification and dehydration.

The primary molecule targeted for adsorption by Molecular Sieve 4A is water, due to its small size and high polarity.[4][5] However, it can also adsorb other small molecules such as carbon dioxide, ammonia, hydrogen sulfide, sulfur dioxide, ethanol, and short-chain hydrocarbons like ethylene (B1197577) and propylene.[5][6] Molecules with a kinetic diameter larger than 4 angstroms, such as propane (B168953) and branched-chain hydrocarbons, are not adsorbed.[1][6]

Quantitative Data and Specifications

The physical and chemical properties of Molecular Sieve 4A are critical to its performance. The following tables summarize key quantitative data for laboratory-grade Molecular Sieve 4A in its common beaded and pelletized forms.

Table 1: General Properties of Molecular Sieve 4A

| Property | Value | References |

| Chemical Formula | Na₂O · Al₂O₃ · 2SiO₂ · nH₂O | [7] |

| Zeolite Structure | Type A (LTA) | |

| Pore Size (Nominal) | 4 Angstroms (0.4 nm) | [1][2][4] |

Table 2: Physical Specifications of Beaded Molecular Sieve 4A

| Parameter | 1.6 - 2.5 mm Beads | 3.0 - 5.0 mm Beads | References |

| Bulk Density (g/mL, tapped) | ≥ 0.74 | ≥ 0.72 | [1] |

| Static Water Adsorption (%wt, RH75%, 25°C) | ≥ 22.5 | ≥ 22.5 | [1] |

| Crush Strength (N, avg. 25 beads) | ≥ 40.0 | ≥ 80.0 | [1] |

| Loss on Attrition (%wt) | ≤ 0.10 | ≤ 0.10 | [1] |

| Moisture Content (as shipped, %wt) | ≤ 1.5 | ≤ 1.5 | [1] |

Table 3: Physical Specifications of Pelletized Molecular Sieve 4A

| Parameter | 1/16'' (1.6 mm) Pellets | 1/8'' (3.2 mm) Pellets | References |

| Bulk Density (g/mL, tapped) | ≥ 0.66 | ≥ 0.66 | [1] |

| Static Water Adsorption (%wt, RH75%, 25°C) | ≥ 22.5 | ≥ 22.5 | [1] |

| Crush Strength (N) | ≥ 40.0 | ≥ 80.0 | [1] |

| Loss on Attrition (%wt) | ≤ 0.20 | ≤ 0.30 | [1] |

| Moisture Content (as shipped, %wt) | ≤ 1.5 | ≤ 1.5 | [1] |

Key Laboratory Applications and Experimental Protocols

This compound are a cornerstone of many laboratory procedures, primarily for dehydration and purification.

Drying of Organic Solvents

Ensuring anhydrous conditions is paramount for many organic reactions. Molecular sieves offer a safe and highly effective method for drying solvents to very low water levels.[6]

-

Activation of Molecular Sieves: Before use, activate the molecular sieves to remove any pre-adsorbed water. Refer to the regeneration protocol in section 3.3.

-

Solvent Preparation: If the solvent has a high initial water content, consider a pre-drying step with a bulk drying agent to prolong the life of the molecular sieves.[6]

-

Loading: In a suitable, dry flask, add the activated 4A molecular sieves to the solvent to be dried. A common loading is 10-20% by mass to volume (e.g., 10-20 g of sieves per 100 mL of solvent).[6]

-

Incubation: Seal the flask and allow it to stand under an inert atmosphere (e.g., nitrogen or argon). The time required for drying depends on the solvent and its initial water content, typically ranging from 24 to 72 hours.[6] For optimal drying, gentle agitation can be applied.

-

Verification of Dryness (Optional but Recommended): To quantify the residual water content, a small aliquot of the dried solvent can be analyzed using Karl Fischer titration.[8] This method can confirm water levels below 100 ppm (0.01%).[8]

-

Storage: The dried solvent can be stored over the molecular sieves in a sealed container, preferably in a desiccator or glovebox, until use.

Caption: Workflow for static drying of organic solvents using 4A molecular sieves.

Purification of Gas Streams

This compound are highly effective at removing water vapor and other small molecule impurities from gas streams, which is crucial for applications like gas chromatography, inert atmosphere gloveboxes, and sensitive instrumentation.

-

Column Preparation: Pack a chromatography column or a dedicated drying tube with activated 4A molecular sieves. The amount of sieves will depend on the gas flow rate and the expected moisture content. Ensure the packing is uniform to prevent channeling.

-

System Setup: Connect the gas source to the inlet of the column and the outlet to the application. Ensure all connections are leak-tight.

-

Purification: Pass the gas through the column at a controlled flow rate. Slower flow rates generally result in more efficient purification.

-

Monitoring and Replacement: The efficiency of the molecular sieves will decrease as they become saturated with impurities. For critical applications, an in-line moisture indicator can be used. The sieves should be regenerated or replaced when they are no longer effective.

Caption: General workflow for the purification of a gas stream.

Regeneration of Molecular Sieves

A significant advantage of molecular sieves is their ability to be regenerated and reused multiple times, making them a cost-effective solution.[4] Regeneration involves heating the sieves to drive off the adsorbed molecules.

-

Pre-treatment (for solvent-wetted sieves): If the sieves have been used for solvent drying, allow the bulk solvent to evaporate in a fume hood before placing them in an oven to prevent the risk of fire or explosion.[5]

-

Heating: Place the molecular sieves in a porcelain or Pyrex dish in a muffle furnace or a well-ventilated oven.

-

Cooling: After the heating cycle, turn off the furnace/oven and allow the sieves to cool to approximately 200°C (this takes about 2 minutes in the air).[4][9]

-

Storage: Immediately transfer the hot sieves to a desiccator to cool to room temperature in a dry environment.[4][9] For optimal performance, cooling and storage under an inert gas like dry nitrogen is recommended to prevent re-adsorption of atmospheric moisture.[4]

Caption: Regeneration workflow for 4A molecular sieves in a laboratory.

Safety and Handling

-

Dust Inhalation: Handle molecular sieves in a well-ventilated area or a fume hood to avoid inhaling fine dust particles. Wearing a dust mask is recommended.

-

Exothermic Reaction: The adsorption of water onto molecular sieves is an exothermic process.[10] Rapid addition of a large amount of water to the sieves can generate significant heat, potentially causing thermal burns or boiling of low-boiling-point solvents. Avoid direct contact with liquid water.[10]

-

Storage: Store unused molecular sieves in a tightly sealed, dry container to prevent adsorption of atmospheric moisture.[10]

-

Regeneration: When regenerating sieves that have been in contact with organic solvents, ensure all solvent has evaporated before heating to prevent creating a flammable atmosphere in the oven.[5]

By understanding the fundamental properties and adhering to the detailed protocols outlined in this guide, researchers can effectively harness the power of this compound to ensure the purity and success of their laboratory work.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scribd.com [scribd.com]

- 3. How to regenerate 4a molecular sieve after moisture absorption [kelleychempacking.com]

- 4. Regeneration Method and Application of 4A Molecular Sieve - Naike Chemical Equipment Packing Co., Ltd. [laiko.net]

- 5. moistureboss.com [moistureboss.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. redriver.team [redriver.team]

- 8. How to use 4A molecular sieve [kelleychempacking.com]

- 9. Precautions for molecular sieve-OIM Chemical [oimchem.com]

- 10. What Should I Pay Attention to when Storing Molecular Sieve Powder? - Naike Chemical Equipment Packing Co., Ltd. [laiko.net]

A Comprehensive Guide to the Hydrothermal Synthesis of 4A Molecular Sieves

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the hydrothermal synthesis of 4A molecular sieves, a critical material in various scientific and industrial applications, including pharmaceuticals. This document details the fundamental experimental protocols, presents key quantitative data for comparative analysis, and visualizes the intricate relationships and workflows involved in the synthesis process.

Introduction to 4A Molecular Sieves

Zeolite 4A, a synthetic crystalline aluminosilicate (B74896) with the chemical formula Na₁₂[(AlO₂)₁₂(SiO₂)₁₂]·27H₂O, is a cornerstone of adsorption and separation technologies.[1] Its three-dimensional microporous structure, characterized by a uniform pore opening of 4 angstroms (0.4 nanometers), allows it to selectively adsorb molecules based on size and polarity. This unique property makes it an invaluable tool in applications ranging from drying and purification of solvents to ion exchange and catalysis. The hydrothermal method is a prevalent and effective technique for synthesizing high-purity and well-defined 4A zeolite crystals.[2][3]

The Hydrothermal Synthesis Method: An Overview

The hydrothermal synthesis of 4A molecular sieves is a "soft chemistry" approach that involves the crystallization of a reactive aluminosilicate gel at elevated temperatures and pressures. The process typically begins with the preparation of a precursor gel containing sources of silicon and aluminum, a mineralizing agent (typically a strong base like sodium hydroxide), and water. This gel is then aged at a specific temperature to initiate nucleation before being subjected to hydrothermal crystallization in a sealed reactor. The resulting crystalline product is then filtered, washed, and dried.

The key factors influencing the synthesis and the final properties of the 4A zeolite include the molar composition of the initial gel (SiO₂/Al₂O₃, Na₂O/SiO₂, and H₂O/Na₂O ratios), the aging time and temperature, and the crystallization time and temperature.[2]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducible synthesis of 4A molecular sieves. Below are representative protocols derived from various sources, highlighting the use of different raw materials.

Synthesis from Chemical Sources

This method utilizes pure chemical reagents as the silicon and aluminum sources, offering high purity and precise control over the final product.

Protocol:

-

Preparation of Sodium Silicate (B1173343) Solution: Dissolve a specific amount of sodium silicate in deionized water.

-

Preparation of Sodium Aluminate Solution: Dissolve a specific amount of sodium aluminate in deionized water.

-

Gel Formation: Slowly add the sodium silicate solution to the sodium aluminate solution under vigorous stirring to form a homogeneous gel. The molar ratios of the reactants are critical and should be carefully controlled.

-

Aging: The prepared gel is aged at a specific temperature (e.g., room temperature to 60°C) for a defined period (e.g., 2 to 48 hours) to promote the formation of crystal nuclei.

-

Hydrothermal Crystallization: The aged gel is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific crystallization temperature (typically 90-120°C) for a set duration (e.g., 3 to 6 hours).[4]

-

Product Recovery: After crystallization, the autoclave is cooled to room temperature. The solid product is then filtered, washed thoroughly with deionized water until the pH of the filtrate is neutral, and finally dried in an oven (e.g., at 100°C).

Synthesis from Kaolin (B608303)

Kaolin, a clay mineral rich in aluminosilicates, serves as a cost-effective raw material for 4A zeolite synthesis.

Protocol:

-

Calcination of Kaolin: The raw kaolin is first calcined at a high temperature (e.g., 700-850°C) for a few hours to convert it into a more reactive amorphous metakaolin.[5]

-

Alkaline Solution Preparation: Prepare a sodium hydroxide (B78521) solution of a specific concentration (e.g., 2.5 mol·L⁻¹).[6]

-

Slurry Formation: Add the calcined metakaolin powder to the sodium hydroxide solution and stir vigorously to form a homogeneous slurry.[5][6]

-

Aging: The slurry is aged at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 4 hours) with continuous stirring.[6]

-

Hydrothermal Crystallization: The aged slurry is then subjected to hydrothermal treatment in an autoclave at a crystallization temperature (e.g., 90°C) for a defined period (e.g., 3.5 hours) with stirring.[6]

-

Product Recovery: The resulting 4A zeolite is recovered by filtration, washing, and drying as described in the previous protocol.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the hydrothermal synthesis of 4A molecular sieves, providing a comparative overview of synthesis parameters and resulting product characteristics.

Table 1: Synthesis Parameters for 4A Molecular Sieves from Various Sources

| Raw Material(s) | SiO₂/Al₂O₃ Molar Ratio | Na₂O/SiO₂ Molar Ratio | H₂O/Na₂O Molar Ratio | Aging Temperature (°C) & Time (h) | Crystallization Temperature (°C) & Time (h) | Reference |

| Sodium Silicate, Sodium Aluminate | 1.7-2.1 | 1.6-3.8 | 30-60 | 50-80 (Gelling) | 90-120 & 3-6 | [4] |

| Low-grade Kaolin | - | - | - | 60 & 4 | 90 & 3.5 | [6] |

| Natural Kaolin | - | - | - | Room Temp & 48 | - | [5] |

| Coal-series Kaolin | - | - | - | - | - | [5] |

| Kaolinite-Type Pyrite Flotation Tailings | - | - | - | - | 110 & 3 | [3] |

| Fly Ash, Water Treatment Residue | - | - | - | - | - | [7][8] |

Table 2: Physicochemical Properties of Hydrothermally Synthesized 4A Molecular Sieves

| Raw Material Source | Crystallinity (%) | Particle Size (µm) | BET Surface Area (m²/g) | Micropore Volume (cm³/g) | Cation Exchange Capacity (mg CaCO₃/g) | Reference |

| Low-grade Kaolin | - | - | 13.37 | 0.001141 | - | [6] |

| Kaolinite-Type Pyrite Flotation Tailings | 40.77 | - | - | - | 210.32 | [3] |

| Fly Ash, Water Treatment Residue | High | - | - | - | 29.80 (mg NH₄⁺-N/g) | [7][8] |

| Chemical Sources | >90% | - | - | - | >310 | [4] |

Visualization of Synthesis Processes

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships governing the hydrothermal synthesis of 4A molecular sieves.

Experimental Workflow

Caption: Experimental workflow for hydrothermal synthesis of 4A molecular sieves.

Logical Relationships in Synthesis

Caption: Influence of synthesis parameters on 4A molecular sieve properties.

Conclusion

The hydrothermal synthesis method offers a versatile and effective route for the production of high-quality 4A molecular sieves. By carefully controlling the experimental parameters, researchers can tailor the physicochemical properties of the final product to meet the specific demands of their applications. The protocols and data presented in this guide serve as a valuable resource for scientists and professionals engaged in the synthesis and utilization of this important material. Further research and optimization of synthesis conditions, particularly using sustainable and low-cost raw materials, will continue to expand the applicability of 4A molecular sieves in various fields.

References

- 1. Synthesis of 4A Zeolite and Characterization of Calcium- and Silver-Exchanged Forms [scirp.org]

- 2. deswater.com [deswater.com]

- 3. mdpi.com [mdpi.com]

- 4. CN101445254A - Method for producing 4A molecular sieve - Google Patents [patents.google.com]

- 5. Hydrothermal synthesis method of 4A molecular sieve - Eureka | Patsnap [eureka.patsnap.com]

- 6. Synthesis of Zeolite 4A from Kaolin and Its Adsorption Equilibrium of Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 4A Zeolite Molecular Sieves by Modifying Fly Ash with Water Treatment Residue to Remove Ammonia Nitrogen from Water [ideas.repec.org]

- 8. Synthesis of 4A Zeolite Molecular Sieves by Modifying Fly Ash with Water Treatment Residue to Remove Ammonia Nitrogen from Water [mdpi.com]

An In-depth Technical Guide to the Characterization of 4A Zeolite Powder

For Researchers, Scientists, and Drug Development Professionals

Zeolite 4A, a synthetic crystalline aluminosilicate, serves as a critical material in a variety of industrial and scientific applications, from detergents and adsorbents to catalysis and potential roles in drug delivery systems.[1] Its efficacy is fundamentally tied to its distinct structural and physicochemical properties. A thorough characterization of 4A zeolite powder is therefore paramount to ensure quality, consistency, and performance. This guide provides an in-depth overview of the core techniques employed for this purpose, complete with detailed experimental protocols and representative data.

Structural and Phase Analysis: X-ray Diffraction (XRD)

Principle: X-ray diffraction is a primary and indispensable technique for identifying the crystalline phase and assessing the purity of 4A zeolite. When a beam of X-rays interacts with the crystalline lattice of the zeolite, it diffracts at specific angles (2θ). The resulting diffraction pattern is a unique fingerprint of the material's crystal structure. For 4A zeolite, which has a Linde Type A (LTA) framework, the XRD pattern will show characteristic peaks corresponding to its cubic crystal system.[2][3]

Information Obtained:

-

Phase Identification: Confirms the presence of the LTA structure.[4]

-

Crystallinity: The sharpness and intensity of the diffraction peaks are indicative of the degree of crystallinity.[5]

-

Purity: The absence of peaks from other phases (e.g., sodalite, zeolite P) or unreacted amorphous material confirms sample purity.[6]

-

Unit Cell Parameters: Can be calculated from the peak positions.

-

Sample Preparation: The 4A zeolite powder is finely ground using an agate mortar and pestle to ensure random orientation of the crystallites. The powder is then densely packed into a sample holder.

-

Instrumentation: A powder X-ray diffractometer is used.

-

Operating Conditions:

-

X-ray Source: Copper Kα radiation (λ = 1.5418 Å) is most common.[7]

-

Voltage and Current: Typically operated at 40 kV and 40 mA.[6]

-

Scan Range (2θ): A range of 5° to 60° is generally sufficient to capture all major characteristic peaks of 4A zeolite.[6][7]

-

Scan Speed: A scan speed of 3° per minute is often employed.[7]

-

Step Size: A step size of 0.03° provides good resolution.[7]

-

-

Data Analysis: The resulting diffractogram is compared with standard patterns from the International Centre for Diffraction Data (ICDD) database for LTA zeolite to confirm phase identity.[3]

Morphological and Elemental Analysis: Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX)

Principle: SEM provides high-resolution images of the sample's surface topography. A focused beam of electrons scans the surface, and the interactions generate secondary electrons, which are detected to form an image. This allows for the direct visualization of the zeolite crystals. EDX, an analytical technique often integrated with SEM, analyzes the X-rays emitted from the sample during electron bombardment to determine the elemental composition of the material.

Information Obtained:

-

Crystal Morphology: 4A zeolite typically exhibits a distinct cubic morphology with sharp edges.[5][8]

-

Particle Size and Distribution: The size of the individual crystals can be measured from the SEM images, typically ranging from 1 to 4 µm.[6][9]

-

Surface Features: Provides information on surface texture and the degree of crystal agglomeration.[8]

-

Elemental Composition: EDX confirms the presence of sodium (Na), aluminum (Al), silicon (Si), and oxygen (O), and can be used to determine the Si/Al ratio.[6][8]

-

Sample Preparation: A small amount of the zeolite powder is dispersed onto a carbon tab mounted on an aluminum stub.[6]

-

Coating: To prevent charging and improve image quality, the sample is coated with a thin, conductive layer of gold or carbon using a sputter coater.[6]

-

Instrumentation: A Scanning Electron Microscope, often equipped with an EDX detector.

-

Operating Conditions:

-

EDX Analysis: Elemental mapping and spot analysis are performed on uncoated or lightly coated samples to obtain semi-quantitative elemental compositions.[4]

Vibrational Spectroscopy: Fourier-Transform Infrared Spectroscopy (FTIR)

Principle: FTIR spectroscopy probes the vibrational modes of molecules and crystal lattices. When infrared radiation is passed through the sample, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds within the zeolite framework.

Information Obtained:

-

Framework Structure Confirmation: The FTIR spectrum of 4A zeolite shows characteristic absorption bands related to the vibrations of the (Si,Al)O4 tetrahedra that make up the LTA framework.

-

Presence of Water: A broad band in the 3100-3600 cm⁻¹ region and a sharp peak around 1665 cm⁻¹ indicate the presence of hydroxyl groups and adsorbed water molecules.[11]

-

Structural Integrity: Changes in the position or intensity of framework vibration bands can indicate structural modifications or degradation.

-

Sample Preparation: The KBr pellet method is commonly used. A few milligrams of the dried zeolite powder are mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Instrumentation: A Fourier-Transform Infrared Spectrometer.

-

Operating Conditions:

-

Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Scans: Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.

-

-

Data Analysis: The positions of the absorption bands are identified and compared to literature values for 4A zeolite.

Thermal Stability Analysis: Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For 4A zeolite, TGA is primarily used to quantify water content and determine its thermal stability. The analysis reveals the temperatures at which adsorbed and structural water are lost and the temperature at which the crystal structure collapses.

Information Obtained:

-

Water Content: Quantifies the amount of physisorbed and zeolitic water, which is typically lost in stages up to around 600°C.[12]

-

Thermal Stability: Identifies the decomposition temperature, which for 4A zeolite is typically above 700°C, often around 890-940°C, where the framework collapses into an amorphous phase.[12][13]

-

Sample Preparation: A small, precisely weighed amount of the zeolite powder (typically 5-10 mg) is placed in a ceramic or platinum crucible.

-

Instrumentation: A Thermogravimetric Analyzer.

-

Operating Conditions:

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the percentage mass loss at different temperature ranges. The onset temperature of the final, sharp mass loss or the corresponding peak in the derivative curve (DTG) indicates the structural collapse temperature.

Surface Area and Porosity Analysis: BET (Brunauer-Emmett-Teller) Analysis

Principle: This technique determines the specific surface area and pore characteristics of a material by measuring the physical adsorption of a gas (typically nitrogen) onto its surface at cryogenic temperatures (77 K). The amount of gas adsorbed at various relative pressures is used to calculate the surface area using the BET equation.

Information Obtained:

-

Specific Surface Area: Provides the total surface area per unit mass (m²/g).

-

Pore Volume: The total volume of the pores within the material.

-

Pore Size Distribution: While 4A zeolite has a well-defined micropore size of ~4 Å, this analysis can provide information on the overall pore network.

-

Sample Preparation (Degassing): The zeolite sample must be pre-treated to remove adsorbed water and other contaminants. This is a critical step. The sample is heated under vacuum.[15]

-

Instrumentation: A volumetric or gravimetric gas adsorption analyzer.

-

Operating Conditions:

-

Adsorbate Gas: High-purity nitrogen is standard.

-

Analysis Temperature: The sample is immersed in a liquid nitrogen bath (77 K).

-

Analysis: A multi-point adsorption isotherm is measured over a range of relative pressures (P/P₀).

-

-

Data Analysis: The BET equation is applied to the adsorption data, typically in the relative pressure range of 0.05 to 0.35, to calculate the specific surface area. The t-plot method can be used to distinguish between micropore and external surface areas.[16]

Summary of Quantitative Data

The following table summarizes typical quantitative data obtained for 4A zeolite powder using the characterization techniques described.

| Property | Technique | Typical Value Range | Source(s) |

| Structural Properties | |||

| Crystal Phase | XRD | Linde Type A (LTA) | [3] |

| Si/Al Ratio | EDX | ~1.0 - 1.2 | |

| Morphological Properties | |||

| Crystal Morphology | SEM | Cubic | [5][8] |

| Particle Size | SEM | 1 - 4 µm | [6][9] |

| Physicochemical Properties | |||

| BET Surface Area | BET | 10 - 85 m²/g | [8][13] |

| Micropore Volume | BET | ~0.001 cm³/g | [13] |

| Thermal Stability | TGA | Stable up to ~700 - 940°C | [13][15] |

| Water Content | TGA | ~18 - 22% mass loss | [12][17] |

| Spectroscopic Fingerprints | |||

| Main FTIR Bands | FTIR | ~1010, 688, 565, 470 cm⁻¹ | [11] |

Visualized Workflows and Relationships

The following diagrams illustrate the logical workflow for characterizing 4A zeolite powder and the relationship between the techniques and the properties they measure.

References

- 1. Characteristics and Applications of 4A Zeolite - Jiahe New Materials Technology [nbjhxcl.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 4A Zeolite and Characterization of Calcium- and Silver-Exchanged Forms [scirp.org]

- 7. deswater.com [deswater.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. tainstruments.com [tainstruments.com]

- 15. pertanika.upm.edu.my [pertanika.upm.edu.my]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Static Drying of Organic Solvents with 4A Molecular Sieves

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the static drying of organic solvents using 4A molecular sieves, a common and effective method for achieving low water content in non-protic organic solvents.

Introduction

Molecular sieves are crystalline aluminosilicates with a uniform pore size. Type 4A molecular sieves have a pore opening of approximately 4 angstroms (Å), which allows for the selective adsorption of small molecules, most notably water, while excluding larger solvent molecules. This makes them a highly effective and convenient desiccant for drying a variety of organic solvents. Proper activation and handling of molecular sieves are crucial for achieving optimal drying efficiency.

Data Presentation: Efficiency of 4A Molecular Sieves

The following table summarizes the reported efficiency of 4A molecular sieves for drying various organic solvents. The data has been compiled from various sources, and "Not available" indicates that specific quantitative data was not found in the searched literature. The efficiency of molecular sieves can be influenced by factors such as the initial water content of the solvent, the amount of sieves used, and the contact time.

| Organic Solvent | Initial Water Content (ppm) | Sieve Loading (% w/v) | Drying Time (hours) | Final Water Content (ppm) | Reference |

| Benzene | 100 | 5% | 6 | ~2 | |

| Benzene | 100 | 5% | 24 | < 3 | |

| Hexamethylphosphoric triamide (HMPT) | 2620 | 5% | 24 | 595 | |

| Hexamethylphosphoric triamide (HMPT) | 2620 | 5% | 72 | 307 | |

| Tetrahydrofuran (THF) | Not available | Not available | Not available | Not available | |

| Toluene | Not available | Not available | Not available | Not available | |

| Dichloromethane (DCM) | Not available | Not available | Not available | Not available | |

| Dimethylformamide (DMF) | 2710 | 5% | 24 | 227 |

Experimental Protocols

This section outlines the detailed methodology for activating 4A molecular sieves and subsequently using them for the static drying of an organic solvent.

1. Activation of 4A Molecular Sieves

For molecular sieves to be effective, any pre-adsorbed water must be removed. This is achieved by heating the sieves under vacuum or with an inert gas purge.

-

Materials:

-

4A molecular sieve beads or pellets

-

Schlenk flask or other suitable oven-safe glassware

-

Heating mantle or oven

-

Vacuum pump and vacuum line

-

Inert gas (e.g., Nitrogen or Argon) source (optional)

-

Desiccator

-

-

Protocol:

-

Place the required amount of 4A molecular sieves in a clean, dry Schlenk flask.

-

Attach the flask to a vacuum line.

-

Begin heating the flask gently with a heating mantle while under vacuum.

-

Gradually increase the temperature to 200-300°C. For laboratory regeneration, heating in a muffle furnace at 350°C for 8 hours is also effective.

-

Maintain the temperature and vacuum for at least 8-12 hours to ensure complete removal of water.

-

After the activation period, turn off the heat and allow the flask to cool to room temperature under vacuum or by backfilling with a dry, inert gas like nitrogen.

-

Once cooled, store the activated molecular sieves in a tightly sealed container, preferably in a desiccator, to prevent re-adsorption of atmospheric moisture.

-

2. Static Drying of an Organic Solvent

This protocol describes the process of drying a solvent by allowing it to stand over activated 4A molecular sieves.

-

Materials:

-

Activated 4A molecular sieves

-

Solvent to be dried

-

Clean, dry solvent bottle with a secure cap (e.g., a bottle with a septum-lined cap or a ground glass stopper)

-

-

Protocol:

-

To a clean, dry solvent bottle, add the activated 4A molecular sieves. A common loading is 10-20% of the solvent volume (e.g., 50-100 g of sieves for 500 mL of solvent).

-

Carefully add the organic solvent to the bottle containing the molecular sieves.

-

Securely cap the bottle to prevent the ingress of atmospheric moisture.

-

Allow the solvent to stand over the molecular sieves for at least 24 hours. For very wet solvents or to achieve very low water content, a longer duration may be necessary. Occasional gentle swirling can improve the drying efficiency.

-

The dried solvent can be dispensed directly from the storage bottle by decanting or by using a syringe through a septum. Avoid disturbing the molecular sieve sediment.

-

Keep the solvent stored over the molecular sieves to maintain its dryness.

-

Mandatory Visualization

The following diagrams illustrate the key workflows described in this application note.

Application Notes and Protocols: Molecular Sieve 4A in Gas Purification Streams

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular sieve 4A, a synthetic zeolite with a uniform pore opening of 4 angstroms (4Å), is a highly effective adsorbent for the selective removal of small molecules from gas streams. Its crystalline aluminosilicate (B74896) structure provides a high surface area and a strong affinity for polar and polarizable molecules. This document provides detailed application notes and protocols for the use of molecular sieve 4A in various gas purification applications, with a focus on the removal of water vapor, carbon dioxide (CO₂), and hydrogen sulfide (B99878) (H₂S).

Principle of Operation

The purification process relies on the principle of selective adsorption, where molecules smaller than the 4Å pore opening are trapped within the zeolite's crystal lattice, while larger molecules pass through. This size exclusion mechanism, coupled with the strong electrostatic field within the zeolite cages, allows for the efficient removal of contaminants to very low levels.

Applications in Gas Purification

Molecular sieve 4A is widely utilized across various industries for critical gas purification tasks:

-

Dehydration of Gas Streams: Removal of water vapor is a primary application, crucial in preventing corrosion, hydrate (B1144303) formation in natural gas pipelines, and ice formation in cryogenic processes.[1]

-

Carbon Dioxide Removal: In applications such as air separation and natural gas upgrading, CO₂ is removed to prevent freeze-out in cryogenic distillation units and to meet pipeline specifications.

-

Hydrogen Sulfide Removal: "Sweetening" of natural gas and biogas involves the removal of H₂S to prevent catalyst poisoning in downstream processes and to meet environmental regulations.

Quantitative Adsorption Data

The adsorption capacity of molecular sieve 4A is dependent on factors such as temperature, pressure, and the concentration of the adsorbate in the gas stream. Higher pressures and lower temperatures generally favor adsorption.[2]

Table 1: Equilibrium Adsorption Capacities of Molecular Sieve 4A for Various Gases

| Adsorbate | Temperature (°C) | Pressure | Concentration | Adsorption Capacity (wt%) | Source |

| Water (H₂O) | 25 | 1 atm | 15% RH | 21.5 | Zeolites & Allied Products Pvt. Ltd. |

| Water (H₂O) | 25 | 1 atm | 75% RH | 23.5 | Zeolites & Allied Products Pvt. Ltd. |

| Carbon Dioxide (CO₂) | 25 | 1 bar | Pure CO₂ | ~12 | Inferred from various sources |

| Hydrogen Sulfide (H₂S) | 50 | 1 atm | Not Specified | ~1.5 | ResearchGate |

| Methane (CH₄) | 0 | 10 bar | Pure CH₄ | ~4.5 | MDPI |

Note: Adsorption capacities can vary between manufacturers and are influenced by the presence of other gases.

Experimental Protocols

Protocol 1: Determination of Equilibrium Adsorption Capacity (Gravimetric Method)

This protocol outlines the procedure for determining the equilibrium adsorption capacity of molecular sieve 4A for a specific gas.

1. Materials and Equipment:

- Molecular sieve 4A beads or pellets

- Thermogravimetric Analyzer (TGA) or a sensitive microbalance

- Quartz sample pan

- Gas delivery system with mass flow controllers

- Furnace for activation

- Dry, inert gas (e.g., Nitrogen, Argon)

- Adsorbate gas (e.g., H₂O vapor, CO₂, H₂S)

2. Procedure:

- Activation:

- Place a known weight of the molecular sieve 4A sample into the quartz sample pan.

- Heat the sample in the furnace under a flow of dry, inert gas. A typical activation procedure involves heating to 350°C for 4-8 hours.[3]

- Cool the sample to the desired adsorption temperature under the inert gas flow.

- Adsorption Measurement:

- Once the sample weight has stabilized at the adsorption temperature, switch the gas flow from the inert gas to the adsorbate gas at the desired concentration and flow rate.

- Record the weight of the sample over time until it reaches a constant value, indicating that equilibrium has been reached.

- Data Analysis:

- The equilibrium adsorption capacity is calculated as follows:

- Adsorption Capacity (wt%) = [((Final Weight - Initial Weight) / Initial Weight)) * 100]

Protocol 2: Breakthrough Analysis in a Packed Bed Adsorption Column

This protocol describes the methodology for evaluating the dynamic adsorption performance of molecular sieve 4A by determining the breakthrough curve.

1. Materials and Equipment:

- Adsorption column of known dimensions

- Molecular sieve 4A beads or pellets

- Gas delivery system with mass flow controllers

- Gas analysis instrumentation (e.g., Gas Chromatograph, NDIR sensor for CO₂, hygrometer for water vapor)

- Temperature and pressure sensors

- Data acquisition system

2. Experimental Setup:

Caption: Experimental workflow for breakthrough analysis.

3. Procedure:

- Packing the Column:

- Carefully pack the adsorption column with a known weight of activated molecular sieve 4A to a specific bed height. Ensure uniform packing to avoid channeling.

- System Purge:

- Purge the entire system with a dry, inert carrier gas to remove any residual moisture or air.

- Adsorption Run:

- Introduce the gas mixture containing the contaminant at a constant flow rate, temperature, and pressure into the adsorption column.

- Continuously monitor and record the concentration of the contaminant at the outlet of the column using the gas analyzer.

- Data Collection:

- Continue the experiment until the outlet concentration of the contaminant reaches the inlet concentration (C/C₀ = 1), indicating that the bed is saturated.

- Data Analysis:

- Plot the normalized outlet concentration (C/C₀) versus time to obtain the breakthrough curve.